molecular formula C22H28N4O B5494908 3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one

3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one

Cat. No.: B5494908
M. Wt: 364.5 g/mol
InChI Key: PGONTDFWQKDVOB-KSEOMHKRSA-N
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Description

“3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” is a complex organic compound that features a pyrazole ring, a diazatricycloundecane structure, and a phenyl group. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” likely involves multiple steps, including the formation of the pyrazole ring, the construction of the diazatricycloundecane core, and the final coupling of these components. Typical reaction conditions might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.

    Construction of the diazatricycloundecane core: This might involve cyclization reactions using appropriate starting materials and catalysts.

    Coupling reactions: The final step could involve coupling the pyrazole and diazatricycloundecane components under conditions such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of continuous flow reactors: For efficient large-scale synthesis.

    Green chemistry principles: To minimize waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting their activity by occupying the active site.

    Interacting with receptors: Modulating their signaling pathways.

    Altering cellular pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methylpyrazol-1-yl)-1-phenylpropan-1-one: Lacks the diazatricycloundecane structure.

    1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one: Lacks the pyrazole ring.

    3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butan-1-one: Has a different alkyl chain length.

Uniqueness

The uniqueness of “3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one” lies in its combination of a pyrazole ring, a diazatricycloundecane structure, and a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-16-7-11-23-26(16)14-10-20(27)25-15-19(17-5-3-2-4-6-17)22-21(25)18-8-12-24(22)13-9-18/h2-7,11,18-19,21-22H,8-10,12-15H2,1H3/t19-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGONTDFWQKDVOB-KSEOMHKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=NN1CCC(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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